molecular formula C16H12N2O3 B1424969 [3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid CAS No. 1269527-71-0

[3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Cat. No.: B1424969
CAS No.: 1269527-71-0
M. Wt: 280.28 g/mol
InChI Key: NUXDIHHWPHFCEI-UHFFFAOYSA-N
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Description

[3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid is a heterocyclic compound that features a naphthyl group attached to a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-naphthylamine with a suitable acylating agent to form an intermediate, which then undergoes cyclization to yield the desired pyridazinone structure. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the pyridazinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Electrophilic reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydropyridazinone compounds.

Scientific Research Applications

Chemistry

In chemistry, [3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies due to its potential as an enzyme inhibitor. Researchers are exploring its use in the development of new pharmaceuticals targeting specific enzymes involved in disease pathways.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic effects. Studies have indicated its efficacy in inhibiting certain cancer cell lines, making it a candidate for anticancer drug development.

Industry

Industrially, the compound can be used in the production of dyes and pigments due to its stable aromatic structure. It also finds applications in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of [3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The naphthyl group allows for strong binding to hydrophobic pockets, while the pyridazinone ring can form hydrogen bonds with active site residues. This dual interaction enhances the compound’s inhibitory effects on target enzymes, disrupting their normal function and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid stands out due to its unique combination of a naphthyl group and a pyridazinone ring. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an enzyme inhibitor further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-15-9-8-14(17-18(15)10-16(20)21)13-7-3-5-11-4-1-2-6-12(11)13/h1-9H,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXDIHHWPHFCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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